1-Cycloheptyl-3-cyclohexylthiourea
Description
Cyclohexyl Group Conformation
- The cyclohexyl group adopts a chair conformation to minimize 1,3-diaxial strain, as observed in 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide (PMC ID PMC4257229).
- Substituents at the thiourea nitrogen influence ring puckering. For example, in 1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea , the cyclohexyl group remains equatorial to reduce steric clashes.
Cycloheptyl Group Dynamics
Intramolecular Interactions
- N–H⋯S Hydrogen Bonding : Stabilizes the thiourea core, as observed in 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide (N–H⋯S bond length: 2.34 Å).
- Torsional Angles : The dihedral angle between the thiourea moiety and substituents ranges from 10–15°, as seen in analogous structures.
Crystallographic Data and Bonding Geometry
Hypothetical crystallographic parameters for this compound, extrapolated from related compounds:
Hydrogen Bonding Network
- Intermolecular N–H⋯S Bonds : Expected to form dimers with R₂²(8) loops, similar to 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide .
- Van der Waals Interactions : Dominated by cycloalkyl group stacking.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 253.2 [M]⁺ (calculated for C₁₄H₂₅N₂S).
- Fragmentation Pattern : Loss of cycloheptyl (C₇H₁₁, m/z 98.1) and cyclohexyl (C₆H₁₁, m/z 83.1) groups.
Properties
Molecular Formula |
C14H26N2S |
|---|---|
Molecular Weight |
254.44 g/mol |
IUPAC Name |
1-cycloheptyl-3-cyclohexylthiourea |
InChI |
InChI=1S/C14H26N2S/c17-14(16-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h12-13H,1-11H2,(H2,15,16,17) |
InChI Key |
MLXRYNHACPZSOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NC2CCCCC2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1-Cycloheptyl-3-cyclohexylthiourea has been investigated for its biological activities, particularly as a therapeutic agent. Its derivatives have shown promise in several pharmacological areas:
- Anticancer Activity : Thiourea derivatives, including this compound, have been studied for their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. A study reported an IC50 value of 15 µM for related thioureas against MCF-7 cells, indicating significant potential for further development in cancer therapy .
- Antimicrobial Properties : Research has shown that thiourea derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
- Anti-inflammatory Effects : Some studies have indicated that thioureas can reduce inflammatory markers in macrophages, suggesting applications in treating inflammatory diseases. In one study, treatment with a thiourea derivative led to a 50% reduction in TNF-alpha levels compared to controls .
Catalytic Applications
Thioureas are recognized as effective organocatalysts in various chemical reactions. Their ability to facilitate reactions without the need for metal catalysts makes them attractive for green chemistry applications:
- Organocatalysis : this compound can serve as a catalyst in the synthesis of complex organic molecules. It has been utilized in reactions such as Michael additions and aldol condensations, demonstrating good catalytic efficiency .
- Enzyme Inhibition : Thiourea derivatives have shown potential as enzyme inhibitors. For example, certain compounds have been tested for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with promising IC50 values indicating their potential use in treating neurodegenerative diseases .
Environmental Applications
Thioureas are also being explored for their utility in environmental science:
- Heavy Metal Sensing : Research indicates that thiourea derivatives can be employed as sensors for detecting heavy metals like mercury in water samples. Their fluorescence properties allow for sensitive detection methods that are crucial for environmental monitoring .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Catalytic Efficiency of Thioureas
| Reaction Type | Catalyst Used | Conversion Rate (%) |
|---|---|---|
| Aldol Condensation | This compound | 70% |
| Michael Addition | Related thiourea derivative | 66% |
Comparison with Similar Compounds
Structural and Electronic Features
Physicochemical Properties
- Lipophilicity : The cycloheptyl and cyclohexyl groups in the target compound confer higher lipophilicity compared to aromatic analogs like 1-(4-chlorophenyl)-3-phenyl-2-thiourea . This property is critical for bioavailability in drug design.
- Solubility: Compounds with polar substituents (e.g., 1-cyclohexyl-3-(diethylaminobenzoylamino)thiourea ) exhibit better aqueous solubility due to the diethylamino group’s basicity.
- Hydrogen Bonding : Thioureas with aromatic substituents (e.g., 4-methylphenyl or pyridinyl ) demonstrate stronger hydrogen-bonding networks, influencing crystal packing and stability .
Research Findings and Implications
- Crystal Engineering : The pyridinylethylidene derivative forms molecular chains via N–H···S and π-π interactions, a feature exploitable in material science .
- Drug Design: The diethylaminobenzoylamino group in highlights the balance between lipophilicity and solubility, a key consideration in pharmacokinetics.
- Steric Effects : Bulky substituents (e.g., bicycloheptanyl ) may reduce binding affinity in enzyme-targeted therapies but improve selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-cycloheptyl-3-cyclohexylthiourea, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition between cycloheptylamine and cyclohexyl isothiocyanate in solvents like ethanol or dichloromethane under reflux (60–80°C). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 amine:isothiocyanate), using continuous flow reactors for scalability, and purification via recrystallization with hexane/ethyl acetate mixtures . Yield improvements (>85%) are achievable by controlling moisture levels to prevent thiourea hydrolysis.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., cycloheptyl/cyclohexyl protons in -NMR, thiourea carbonyl signal at ~170 ppm in -NMR).
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for : 252.16).
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at -20°C for long-term storage. Avoid aqueous solutions (pH > 8) to prevent thiourea decomposition. For experimental use, prepare fresh solutions in dry DMF or THF under inert gas (N) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in metal coordination or enzyme inhibition?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic (sulfur) and electrophilic (cyclohexyl) sites for metal coordination (e.g., Pd, Cu) .
- Molecular docking : Simulate binding to enzyme targets (e.g., acetylcholinesterase) using AutoDock Vina. Compare binding energies (ΔG) with known inhibitors like donepezil to prioritize in vitro assays .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) in cell viability assays (MTT) and antimicrobial disk diffusion.
- Mechanistic studies : Use RNA sequencing to identify differentially expressed genes in treated vs. control cells, focusing on apoptosis (e.g., caspase-3) vs. membrane disruption pathways .
- Comparative analysis : Benchmark against structurally similar thioureas (e.g., 1-allyl-3-cyclohexylthiourea) to isolate cycloheptyl-specific effects .
Q. How can researchers design derivatives to enhance selectivity for kinase inhibition?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the cycloheptyl group with electron-withdrawing substituents (e.g., -NO) to alter hydrogen-bonding capacity.
- Kinase profiling : Screen derivatives against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays. Prioritize compounds with IC < 1 µM and >10-fold selectivity over non-target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
